molecular formula C11H15NO B1335936 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine CAS No. 889939-90-6

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine

Cat. No.: B1335936
CAS No.: 889939-90-6
M. Wt: 177.24 g/mol
InChI Key: CVNWHOLBLSNSPO-UHFFFAOYSA-N
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Description

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine, also known as 1-Methyl-2,3-dihydrobenzofuran-5-ethanamine, is a heterocyclic aromatic compound found in a variety of plants and fungi. It is a constituent of the essential oil of several species of Salvia and is a major component of the essential oils of several species of Origanum. 1-Methyl-2,3-dihydrobenzofuran-5-ethanamine is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Metabolism and Disposition in Humans

  • Research has explored the disposition and metabolism of compounds structurally similar to 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine, focusing on their pharmacokinetics and the body's processing of the compounds. For instance, studies on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) demonstrate extensive metabolism with principal elimination via feces, highlighting the importance of understanding metabolic pathways and excretion mechanisms for such compounds (Renzulli et al., 2011).

Toxicological Implications

  • Several studies have documented the acute toxicity and severe poisoning effects of psychoactive benzofuran derivatives. These studies underscore the critical need for thorough toxicological evaluations and the understanding of acute toxicity profiles when researching novel psychoactive substances (Hofer et al., 2017).

Pharmacokinetic Properties

  • Research into similar benzofuran compounds has shed light on their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. For example, the study of lanicemine (AZD6765), a benzofuran-based N-methyl-d-aspartate (NMDA) receptor channel blocker, reveals significant insights into the drug's low clearance and primary urinary excretion pathway (Guo et al., 2015).

Clinical Effects and Risks

  • There are documented instances of severe clinical manifestations and fatalities resulting from the recreational use of benzofuran compounds. These cases highlight the risks associated with the consumption of such compounds and the importance of understanding their pharmacodynamic properties and potential for abuse (Hieger et al., 2015).

Receptor Occupancy and Potential Therapeutic Applications

  • Studies exploring the receptor occupancy of benzofuran derivatives indicate potential therapeutic applications. For instance, the research into 5-hydroxytryptamine1A (5-HT(1A)) receptor occupancy by novel benzofuran antagonists offers promising insights into the treatment of anxiety and mood disorders (Rabiner et al., 2002).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research in this area may focus on developing promising compounds with target therapy potentials and little side effects . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

Properties

IUPAC Name

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8H,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNWHOLBLSNSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392859
Record name 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-90-6
Record name 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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